Cas no 1169806-00-1 (Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)-)

1169806-00-1 structure
Productnaam:Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)-
Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)-
- Sculponeatin O
- (5β,7β,8α,9β,10α,13α,16β)-7,16-Dihydroxykauran-17-yl phenylacetat e
- 13,14-dehydro-latanoprost
- [ "" ]
- AKOS032962127
- HY-N1259
- CS-0016663
- [(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate
- 1169806-00-1
- FS-10190
- DA-57748
- ((1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo(11.2.1.01,10.04,9)hexadecanyl)methyl 2-phenylacetate
-
- Inchi: InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21-,22+,23-,26-,27+,28-/m0/s1
- InChI-sleutel: RQZFFMTZMGJLHA-MLAMDFKFSA-N
- LACHT: O=C(OC[C@@]1([C@H]2CC[C@H]3[C@]4(C)CCCC(C)(C)[C@H]4C[C@H](O)[C@]3(C2)C1)O)CC1=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 440.29300
- Monoisotopische massa: 440.293
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 5
- Complexiteit: 727
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.8A^2
- XLogP3: 5.7
Experimentele eigenschappen
- Kleur/vorm: Cryst.
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 559.6±30.0 °C at 760 mmHg
- Vlampunt: 179.8±18.1 °C
- PSA: 66.76000
- LogboekP: 4.90700
- Dampfdruk: 0.0±1.6 mmHg at 25°C
Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S22560-5mg |
(5β,7β,8α,9β,10α,13α,16β)-7,16-Dihydroxykauran-17-yl phenylacetat e |
1169806-00-1 | 5mg |
¥4118.0 | 2021-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4973-10 mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 10mg |
¥5757.00 | 2022-04-26 | |
TargetMol Chemicals | TN4973-5 mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 5mg |
¥ 3,837 | 2023-07-10 | |
TargetMol Chemicals | TN4973-10 mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 10mg |
¥ 5,757 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4973-5 mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 5mg |
¥3837.00 | 2022-04-26 | |
TargetMol Chemicals | TN4973-5mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 5mg |
¥ 3837 | 2023-09-15 | |
TargetMol Chemicals | TN4973-1 mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 1mg |
¥ 1,879 | 2023-07-10 | |
A2B Chem LLC | AE17568-5mg |
Sculponeatin O |
1169806-00-1 | 95.0% | 5mg |
$869.00 | 2024-04-20 | |
Aaron | AR008Z1O-5mg |
Sculponeatin O |
1169806-00-1 | 95% | 5mg |
$993.00 | 2025-02-12 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4973-1 mg |
Sculponeatin O |
1169806-00-1 | 95.00% | 1mg |
¥1879.00 | 2022-04-26 |
Kaurane-7,16,17-triol,17-(benzeneacetate), (7b)- Gerelateerde literatuur
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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